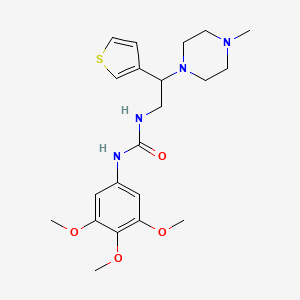
1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H30N4O4S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H26N4OS, with a molecular weight of approximately 358.5 g/mol. The structure includes a piperazine moiety, a thiophene ring, and a trimethoxyphenyl group, which contribute to its distinctive chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N4OS |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1CCN(CC1)C(CNC(=O)Nc2cccc(C)c2)c3ccsc3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Common reagents used include lithium aluminum hydride for reduction and various halogens for substitution reactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. The biological activity is often assessed using Minimum Inhibitory Concentration (MIC) assays.
| Compound | MIC (µM) | Activity |
|---|---|---|
| Compound A | 25 | Antimicrobial |
| Compound B | 50 | Antimicrobial |
| Compound C | >200 | No significant activity |
Anticancer Potential
The compound's structural attributes suggest potential anticancer activity. Thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies show that modifications in the piperazine and thiophene groups can enhance cytotoxicity against various cancer cell lines.
The mechanism of action for compounds like this compound may involve interaction with specific biological targets such as enzymes or receptors. For example, studies have indicated that such compounds can act as inhibitors of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.
Case Studies
Several studies have evaluated the biological activity of related compounds:
-
Antitubercular Activity : A series of thiophene-containing urea derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds with specific substitutions showed promising antitubercular activity with low cytotoxicity.
- Key Findings :
- Compound TTU12 exhibited an MIC value of 1.56 µM against Mtb H37Rv.
- Structural modifications significantly influenced the biological profile.
- Key Findings :
- Inhibition Studies : Research on similar urea derivatives has demonstrated their inhibitory effects on acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-24-6-8-25(9-7-24)17(15-5-10-30-14-15)13-22-21(26)23-16-11-18(27-2)20(29-4)19(12-16)28-3/h5,10-12,14,17H,6-9,13H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOXRPGSORPGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













